molecular formula C27H29NO6 B248858 Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B248858
M. Wt: 463.5 g/mol
InChI Key: CIZMOIDETDDVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce inflammation and pain. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anti-bacterial properties, making it a potential candidate for use as an antibiotic.

Advantages and Limitations for Lab Experiments

One advantage of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its versatility, as it has potential applications in various fields. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the development of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-based drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is the use of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate as a potential pesticide in agriculture. In addition, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its potential applications in various fields.

Synthesis Methods

Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate to form 2-methyl-4-phenyl-3-oxobutanoic acid ethyl ester. This compound is then reacted with furfural and ammonium acetate to form Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

Scientific Research Applications

Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been tested as a potential pesticide due to its insecticidal properties. In materials science, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential use in the development of organic electronic devices.

properties

Product Name

Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

diethyl 7-(furan-2-yl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H29NO6/c1-5-32-26(30)21-16(4)28-19-14-18(20-12-9-13-34-20)23(27(31)33-6-2)25(29)24(19)22(21)17-11-8-7-10-15(17)3/h7-13,18,22-23,28H,5-6,14H2,1-4H3

InChI Key

CIZMOIDETDDVOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4

Origin of Product

United States

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